6-[(1E)-2-[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]ETHENYL]-5-NITRO-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
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Overview
Description
6-[(1E)-2-[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]ETHENYL]-5-NITRO-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a furan ring, a pyrimidine ring, and nitro and dichlorophenyl groups, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1E)-2-[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]ETHENYL]-5-NITRO-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-[(1E)-2-[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]ETHENYL]-5-NITRO-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like hydrogen or hydrazine for reduction reactions, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-[(1E)-2-[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]ETHENYL]-5-NITRO-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(1E)-2-[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]ETHENYL]-5-NITRO-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities.
Thiadiazole Derivatives: Compounds with a thiadiazole ring, known for their antiviral and antibacterial properties.
Uniqueness
6-[(1E)-2-[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]ETHENYL]-5-NITRO-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is unique due to its combination of structural features, including the furan and pyrimidine rings, and the presence of nitro and dichlorophenyl groups. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
6-[(E)-2-[5-(3,4-dichlorophenyl)furan-2-yl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2N3O5/c17-10-4-1-8(7-11(10)18)13-6-3-9(26-13)2-5-12-14(21(24)25)15(22)20-16(23)19-12/h1-7H,(H2,19,20,22,23)/b5-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPQAPJTAFEEKQ-GORDUTHDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=CC3=C(C(=O)NC(=O)N3)[N+](=O)[O-])Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)/C=C/C3=C(C(=O)NC(=O)N3)[N+](=O)[O-])Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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